molecular formula C21H25N7O2 B11124869 N-[2-oxo-2-({[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amino)ethyl]-2-pyrazinecarboxamide

N-[2-oxo-2-({[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amino)ethyl]-2-pyrazinecarboxamide

Cat. No.: B11124869
M. Wt: 407.5 g/mol
InChI Key: ULGPANWRWKZGFQ-UHFFFAOYSA-N
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Description

N-[2-oxo-2-({[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amino)ethyl]-2-pyrazinecarboxamide is a complex organic compound that features a triazolopyridine moiety, a cyclohexyl group, and a pyrazinecarboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-({[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amino)ethyl]-2-pyrazinecarboxamide typically involves multiple steps, starting with the preparation of the triazolopyridine intermediate. This intermediate is then reacted with cyclohexylmethylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-({[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amino)ethyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[2-oxo-2-({[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amino)ethyl]-2-pyrazinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-oxo-2-({[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amino)ethyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biological pathways, leading to its observed biological effects. For example, it may intercalate with DNA, inhibiting the replication of cancer cells .

Properties

Molecular Formula

C21H25N7O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[2-oxo-2-[[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methylamino]ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C21H25N7O2/c29-19(14-24-20(30)16-13-22-9-10-23-16)25-15-21(7-3-1-4-8-21)12-18-27-26-17-6-2-5-11-28(17)18/h2,5-6,9-11,13H,1,3-4,7-8,12,14-15H2,(H,24,30)(H,25,29)

InChI Key

ULGPANWRWKZGFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)CNC(=O)CNC(=O)C4=NC=CN=C4

Origin of Product

United States

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